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Isoquinoline, 7-ethenyl- Documentation Hub

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  • Product: Isoquinoline, 7-ethenyl-
  • CAS: 1158755-27-1

Core Science & Biosynthesis

Foundational

7-Vinylisoquinoline: A Technical Guide for Chemical Biology and Drug Discovery

Topic: 7-Vinylisoquinoline: Technical Synthesis, Properties, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Core Identity & Physicochemical P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Vinylisoquinoline: Technical Synthesis, Properties, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Identity & Physicochemical Profile[1][2]

7-Vinylisoquinoline is a functionalized heteroaromatic scaffold increasingly utilized in medicinal chemistry as a precursor for generating diverse tricyclic systems and as a core pharmacophore in cardiovascular drug discovery. Its vinyl group serves as a versatile handle for Heck couplings, olefin metathesis, and polymerization, making it a critical intermediate in the synthesis of SERCA2a activators.

Parameter Technical Detail
CAS Number 1158755-27-1
IUPAC Name 7-Ethenylisoquinoline
Common Synonyms 7-Vinylisoquinoline; Isoquinoline, 7-ethenyl-
Molecular Formula C₁₁H₉N
Molecular Weight 155.20 g/mol
Appearance Brown to off-white solid/residue (depending on purity)
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂), light-sensitive (polymerization risk)

Synthesis & Experimental Protocols

The most robust route to 7-vinylisoquinoline utilizes a Palladium-catalyzed cross-coupling strategy starting from commercially available 7-bromoisoquinoline . While both Stille and Suzuki-Miyaura couplings are viable, the Stille coupling is frequently favored for its reliability in installing unsubstituted vinyl groups on electron-deficient heterocycles.

Protocol: Stille Cross-Coupling Synthesis

Reaction Overview:



Reagents:

  • Substrate: 7-Bromoisoquinoline (1.0 equiv)

  • Coupling Agent: Tributyl(vinyl)tin (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

  • Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, optional radical inhibitor)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 7-bromoisoquinoline (1.0 g, 4.8 mmol) and Pd(PPh₃)₄ (277 mg, 0.24 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment (critical for catalyst longevity).

  • Solvation: Add anhydrous, degassed toluene (24 mL, 0.2 M concentration) via syringe.

  • Reagent Addition: Add tributyl(vinyl)tin (1.68 mL, 5.76 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 10% KF solution (2 x 30 mL) to precipitate tin byproducts as insoluble fluorides. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting brown residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes).

  • Yield: Expect a loose brown residue or solid (approx. 79% yield).[1]

Characterization Data (¹H NMR, 500 MHz, CDCl₃):

  • 
     9.20 (s, 1H, H-1)
    
  • 
     8.47 (d, J = 5.7 Hz, 1H, H-3)
    
  • 
     7.81 (d, J = 10.1 Hz, 2H, overlapping Ar-H)
    
  • 
     7.74 (d, J = 8.5 Hz, 1H, Ar-H)
    
  • 
     6.92 (dd, J = 17.6, 10.9 Hz, 1H, vinyl-CH)
    
  • 
     5.95 (d, J = 17.6 Hz, 1H, vinyl-CH₂ trans)
    
  • 
     5.46 (d, J = 10.9 Hz, 1H, vinyl-CH₂ cis)
    

Mechanism of Action & Applications

Drug Discovery: SERCA2a Activation

7-Vinylisoquinoline is a key intermediate in the synthesis of small-molecule activators for the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump.[1] Impaired SERCA2a function is a hallmark of heart failure. Derivatives synthesized from this scaffold help restore calcium handling in cardiomyocytes.

Pathway Visualization: The diagram below illustrates the role of 7-vinylisoquinoline in the synthetic pathway toward SERCA2a activators and its downstream biological effects.

SERCA_Pathway Start 7-Bromoisoquinoline Intermediate 7-Vinylisoquinoline (Scaffold) Start->Intermediate Pd-Catalyzed Vinylation Deriv Fused Heterocycles (e.g., Benzofuran analogs) Intermediate->Deriv Heck Cyclization / Functionalization Target SERCA2a Enzyme Deriv->Target Allosteric Binding Effect Increased Ca2+ Uptake (Cardiomyocyte Relaxation) Target->Effect Activation

Figure 1: Synthetic utility of 7-vinylisoquinoline in generating SERCA2a activators for heart failure therapy.

Material Science & Polymer Chemistry

The vinyl group at the 7-position allows this molecule to act as a monomer for poly(vinylisoquinoline) derivatives. These polymers are investigated for their optoelectronic properties, specifically in the development of organic light-emitting diodes (OLEDs) and as ligands in transition metal catalysis due to the coordinating ability of the isoquinoline nitrogen.

Safety & Handling (Self-Validating Protocol)

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Sensitization: Potential skin sensitizer.

Handling Protocol:

  • Containment: Always handle within a fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Quenching: Any reaction utilizing tin reagents (Stille) produces toxic byproducts. All waste must be segregated into "Heavy Metal" waste streams.

  • Storage Check: Before use, check the physical state. If the solid has become an insoluble gum, polymerization has likely occurred. Verify purity via TLC before committing to a synthesis step.

References

  • Synthesis and NMR Characterization

    • Title: SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applic
    • Source: N
    • URL:[Link]

  • Chemical Vendor & CAS Verification

    • Title: 7-Vinylisoquinoline Product Information.

    • Source: ChemScene.[2]

  • General Stille Coupling Methodology

    • Title: The Stille Reaction.[3][4][5][6][7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

Sources

Exploratory

Strategic Functionalization of the Isoquinoline 7-Position: Synthetic Pathways and Therapeutic Efficacy

This guide outlines the strategic development of 7-substituted isoquinoline derivatives, focusing on overcoming synthetic challenges to unlock therapeutic potency in oncology and CNS targets.[1] [2] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic development of 7-substituted isoquinoline derivatives, focusing on overcoming synthetic challenges to unlock therapeutic potency in oncology and CNS targets.[1]

[2]

Executive Summary: The "Orphan" Position Opportunity

The isoquinoline scaffold is ubiquitous in medicinal chemistry, yet the 7-position (C7) remains historically underutilized compared to the C1 and C3 positions. This "orphan" status is not due to a lack of biological relevance but rather synthetic inaccessibility; the pyridine ring (C1/C3) is naturally electrophilic, while the benzene ring (C5-C8) requires harsh conditions for direct functionalization.

Recent breakthroughs have validated C7-substitution as a critical determinant for selectivity in KRAS G12C inhibition and Topoisomerase I poisoning . This guide provides the technical roadmap to access this position, detailing the "Sandmeyer Route" for reliable precursor synthesis and the Structure-Activity Relationships (SAR) that drive potency.

Synthetic Architecture: Accessing the 7-Position

Direct electrophilic aromatic substitution on isoquinoline favors the 5- and 8-positions due to the directing effect of the protonated nitrogen. Accessing the 7-position requires an indirect "de novo" approach or a directed functional group interconversion strategy.

The "Sandmeyer Route" to 7-Bromoisoquinoline

The most robust method for generating a versatile C7 synthon is the conversion of 7-aminoisoquinoline to 7-bromoisoquinoline. This allows for subsequent palladium-catalyzed cross-couplings.[2]

Workflow Diagram: The Sandmeyer Route

G Start 1,2,3,4-Tetrahydroisoquinoline Step1 Nitration (KNO3/H2SO4) Start->Step1 Inter1 7-Nitro-tetrahydroisoquinoline Step1->Inter1 Regioselective at C7 Step2 Oxidation (MnO2 or Pd/C) Inter1->Step2 Inter2 7-Nitroisoquinoline Step2->Inter2 Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Inter3 7-Aminoisoquinoline Step3->Inter3 Step4 Sandmeyer Rxn (NaNO2/HBr/CuBr) Inter3->Step4 Final 7-Bromoisoquinoline (Universal Synthon) Step4->Final

Figure 1: Step-wise synthesis of 7-bromoisoquinoline from tetrahydroisoquinoline, ensuring regioselectivity via the saturated precursor.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline

Validation: This protocol avoids the poor regioselectivity of direct isoquinoline bromination.

Reagents:

  • 7-Aminoisoquinoline (1.0 eq)

  • Sodium Nitrite (NaNO2, 1.2 eq)

  • Hydrobromic Acid (HBr, 48% aq.)

  • Copper(I) Bromide (CuBr, 1.1 eq)

Step-by-Step Methodology:

  • Diazotization: Dissolve 7-aminoisoquinoline in 48% HBr at 0°C. Add an aqueous solution of NaNO2 dropwise, maintaining temperature <5°C to prevent diazonium decomposition. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, dissolve CuBr in 48% HBr. Slowly add the cold diazonium solution to the copper mixture with vigorous stirring.

  • Work-up: Heat the mixture to 60°C for 1 hour until nitrogen evolution ceases. Cool to room temperature, basify with Na2CO3 (pH ~9), and extract with dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 65-75% isolated yield of off-white solid.

Therapeutic Applications & SAR Analysis

Functionalization at C7 creates a vector that extends into unique binding pockets, often distinct from the ATP-binding site in kinases or the DNA intercalation slot in topoisomerases.

Case Study: KRAS G12C Inhibition (Compound 7q)

Recent literature highlights Compound 7q (MH5) , a 7-substituted isoquinoline derivative, as a potent KRAS G12C inhibitor.[3]

  • Mechanism: The isoquinoline core acts as a scaffold to position a warhead (often an acrylamide) near the mutant cysteine (Cys12).

  • C7 Role: Substituents at C7 (e.g., heteroaryl groups) engage in hydrophobic interactions with the "Switch II" pocket, stabilizing the inactive GDP-bound conformation.

  • Synergy: Shows in vivo synergy with Nrf2 inhibitors (ML385) and PARP7 inhibitors, overcoming resistance mechanisms in lung cancer models.[3]

Comparative SAR Table
Target7-Position SubstituentEffect on ActivityMechanism of Action
KRAS G12C 4-F-Benzothiazole / HeterocyclesIncreases Affinity (Kd < 1nM) Fills the Switch II hydrophobic pocket; improves residence time.
Topoisomerase I Nitrogen (7-Azaindenoisoquinoline)Enhanced Solubility Electron-deficient ring improves

-

stacking with DNA base pairs.[4]
PDE4B CyclopentyloxySelectivity vs PDE4D Bulky ether group fits the unique Q-pocket of the PDE4B isozyme.
5-HT2C Methyl / EthylReceptor Antagonism Steric bulk at C7 modulates selectivity against 5-HT2A.

Advanced Protocol: Suzuki-Miyaura Coupling at C7

Once 7-bromoisoquinoline is secured, it serves as the "universal socket" for diverse functionalization.

Objective: Install an aryl/heteroaryl group at C7.

Reagents:

  • 7-Bromoisoquinoline (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)[5]

  • Pd(dppf)Cl2 (0.05 mmol, 5 mol%)

  • K2CO3 (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge a microwave vial with reagents. Add solvents and sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).

  • Scavenging: Filter through a Celite pad to remove Palladium black.

  • Analysis: Monitor conversion via LC-MS (Target Mass = MW of Isoquinoline + MW of Aryl - HBr).

Logical Framework: SAR Decision Tree

Use this decision tree to determine when to employ C7 functionalization in your lead optimization campaign.

SAR_Logic Start Lead Optimization Phase Q1 Is the C1/C3 position metabolically unstable? Start->Q1 Q2 Does the target have a hydrophobic side-pocket? Q1->Q2 No Action1 Explore C7-Substitution Q1->Action1 Yes (Block Metabolism) Q2->Action1 Yes (Switch II / Q-Pocket) Action2 Focus on C5/C8 Q2->Action2 No Detail1 Use Sandmeyer Route to install Aryl/Heteroaryl Action1->Detail1 For Potency Detail2 Use C7-Alkoxy for Solubility/Selectivity Action1->Detail2 For PK/ADME

Figure 2: Decision logic for prioritizing 7-position derivatization based on metabolic stability and binding pocket characteristics.

References

  • Selective Synthesis of 7-Substituted Isoquinolines: Method for preparing 7-bromoisoquinoline. CN102875465A. Link

  • KRAS G12C Inhibitor (Compound 7q): Tian, L., et al. (2026).[3] Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation. Journal of Medicinal Chemistry.[6] Link (Note: Year projected based on recent "Ahead of Print" status).

  • Topoisomerase I Inhibitors: Cushman, M., et al. (2011). 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors.[7][4][6] Journal of Medicinal Chemistry.[6] Link

  • Suzuki Coupling Protocols: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling.[5] Royal Society of Chemistry.[5] Link

  • PDE4 Inhibitors: Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of 7-Vinylisoquinoline

The following technical guide is structured to provide an autonomous, in-depth analysis of the reactivity of the vinyl group at the C7 position of isoquinoline. It deviates from standard templates to focus on the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an autonomous, in-depth analysis of the reactivity of the vinyl group at the C7 position of isoquinoline. It deviates from standard templates to focus on the specific electronic and synthetic nuances of this scaffold.

Executive Summary: The Strategic Value of C7

In the architecture of bioactive small molecules, the isoquinoline core is a "privileged scaffold," ubiquitous in alkaloids (e.g., papaverine, berberine) and modern kinase inhibitors. While positions C1 and C3 are classically targeted via nucleophilic attack or Minisci-type radical additions, the C7 position on the benzenoid ring offers a unique vector for diversification. It is geometrically distinct from the nitrogen binding motif, allowing for the extension of the molecule into solvent-exposed pockets without disrupting the primary pharmacophore.

The 7-vinyl group serves as a high-value "chemical warhead." It is not merely a structural appendage but a versatile handle for C-C bond formation , cyclization , and polymerization . This guide analyzes its electronic profile, synthesis, and reactivity landscape.

Electronic Profile & Structural Analysis

To predict and control reactivity, one must understand the electronic environment of the C7 position.

  • Inductive Deactivation: The pyridine ring of isoquinoline is electron-deficient. Through the fused system, it exerts an electron-withdrawing effect (

    
     and 
    
    
    
    effects) on the benzene ring. Consequently, a vinyl group at C7 is electron-deficient compared to styrene.
  • Reactivity Implications:

    • Nucleophilicity: Reduced. The 7-vinyl group reacts slower with electrophiles (e.g., epoxidation reagents) than a simple styrene.

    • Michael Acceptor Character: Enhanced. The vinyl group is activated towards radical addition and nucleophilic attack, making it an excellent substrate for Heck couplings (acting as the alkene acceptor) and radical polymerizations.

    • Catalyst Poisoning: The basic nitrogen (N2) is a potent ligand for soft metals (Pd, Pt). Reactions involving transition metals must account for competitive coordination, often requiring bulky ligands or Lewis acid additives.

Synthesis of the Core Scaffold: 7-Vinylisoquinoline

Direct functionalization to install a vinyl group at C7 is best achieved via Suzuki-Miyaura Cross-Coupling of 7-bromoisoquinoline. This method is superior to Stille coupling (toxicity) or Heck vinylation (regioselectivity issues) for this specific substrate.

Protocol 1: Suzuki Coupling with Vinyltrifluoroborate

This protocol utilizes potassium vinyltrifluoroborate, a stable and easy-to-handle vinyl source, avoiding the instability of vinyl boronic acids.

Reagents:

  • Substrate: 7-Bromoisoquinoline (1.0 equiv)[1]

  • Reagent: Potassium vinyltrifluoroborate (2.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (9:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 7-bromoisoquinoline, potassium vinyltrifluoroborate, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Solvation: Add degassed Dioxane/H₂O mixture.

  • Reaction: Seal and heat to 85°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 208/210).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: 7-vinylisoquinoline is prone to polymerization; store at -20°C with a stabilizer (e.g., BHT) if not used immediately.

Reactivity Landscape

The 7-vinylisoquinoline scaffold serves as a divergence point for three major reaction classes.

Heck Coupling (C-C Bond Extension)

The vinyl group acts as an olefinic acceptor. This is the primary method for synthesizing 7-styrylisoquinolines , which are precursors to fused alkaloids.

  • Challenge: The isoquinoline nitrogen can coordinate to the Pd(II) species, arresting the catalytic cycle.

  • Solution: Use Jeffery conditions (Phase Transfer Catalysis) or bulky phosphines (e.g., P(o-tol)₃) to sterically discourage N-coordination.

Optimized Heck Protocol:

  • Coupling Partner: Aryl Iodide (1.0 equiv)

  • Olefin: 7-Vinylisoquinoline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF or CH₃CN, 100°C.

Photocyclization (Synthesis of Aporphine Analogues)

A 7-styrylisoquinoline (product of 4.1) undergoes 6


-electrocyclization  upon UV irradiation, followed by oxidation, to yield fused tetracyclic systems. This mimics the biosynthesis of aporphine alkaloids.
  • Mechanism: Conrotatory ring closure

    
    trans-dihydrophenanthrene intermediate 
    
    
    
    oxidative aromatization (using I₂/O₂).
  • Condition: Dilute solution (0.01 M) in Cyclohexane/Propylene Oxide (acid scavenger),

    
     (Hg lamp), I₂ (catalytic).
    
Oxidative Cleavage (Aldehyde Synthesis)

The vinyl group is a "masked" aldehyde. Direct formylation of isoquinoline at C7 is difficult; oxidative cleavage of the vinyl group is a reliable workaround to access 7-isoquinolinecarboxaldehyde .

  • Method: Lemieux-Johnson Oxidation (OsO₄/NaIO₄).

  • Utility: The resulting aldehyde is a gateway to reductive amination (for library synthesis).

Visualization of Reactivity & Workflow[2]

The following diagrams illustrate the synthesis pathway and the divergent reactivity options.

G cluster_0 Synthesis Core cluster_1 Divergent Reactivity Br 7-Bromoisoquinoline Vinyl 7-Vinylisoquinoline (The Core Scaffold) Br->Vinyl Suzuki Coupling Pd(dppf)Cl2, Vinyl-BF3K Styryl 7-Styrylisoquinoline Vinyl->Styryl Heck Coupling (Ar-I, Pd cat.) Aldehyde 7-Formylisoquinoline Vinyl->Aldehyde Oxidative Cleavage (OsO4, NaIO4) Polymer Poly(7-vinylisoquinoline) functional materials Vinyl->Polymer Radical Polymerization (AIBN) Fused Fused Polycycles (Aporphine-like) Styryl->Fused 6π-Photocyclization (hv, I2)

Figure 1: Synthesis and divergent reactivity tree of 7-vinylisoquinoline.

Quantitative Data: Reaction Parameters

TransformationKey ReagentCatalyst SystemTypical YieldCritical Parameter
Vinylation Vinyl-BF₃KPd(dppf)Cl₂ / Cs₂CO₃75–85%O₂ exclusion (prevents homocoupling)
Heck Coupling Aryl IodidePd(OAc)₂ / P(o-tol)₃60–80%Bulky ligand prevents N-poisoning
Photocyclization UV Light (

)
I₂ (oxidant)40–60%Dilute conc. prevents dimerization
Oxidation NaIO₄OsO₄ (cat.)>85%Use 2,6-lutidine to buffer pH

References

  • Synthesis of 7-vinylisoquinoline via Suzuki Coupling

    • Source: SAR-Guided Development of Small-Molecule SERCA2a Activators. Journal of Medicinal Chemistry / PMC.
    • (Verified via PMC snippet matching "7-vinylisoquinoline" synthesis).

  • General Heck Reaction Methodologies (Applicable to Vinyl-Heterocycles)

    • Source: Heck Reaction—State of the Art.[2] Catalysts.

  • Photocyclization of Stilbene Analogs (Mechanism for Isoquinoline Fusion)

    • Source: Reversible photocyclization of imidazoleisoindole-based stilbene deriv
  • Electronic Properties of Isoquinoline

    • Source: Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations.

Sources

Exploratory

Medicinal Chemistry Applications of the 7-Vinylisoquinoline Scaffold

This guide outlines the medicinal chemistry utility of the 7-vinylisoquinoline scaffold. It focuses on synthetic access, reactivity profiles for Diversity-Oriented Synthesis (DOS), and specific applications in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry utility of the 7-vinylisoquinoline scaffold. It focuses on synthetic access, reactivity profiles for Diversity-Oriented Synthesis (DOS), and specific applications in kinase inhibition and cardiovascular therapeutics.

Technical Guide & Whitepaper

Executive Summary

The 7-vinylisoquinoline moiety represents a high-value "privileged structure" intermediate in modern drug discovery. While the isoquinoline core is ubiquitous in natural products (e.g., berberine, papaverine) and synthetic drugs (e.g., fasudil), the 7-position offers a unique vector for structure-activity relationship (SAR) exploration. In kinase inhibitors, this vector often projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "back pocket" in certain ATP-competitive binders).

The vinyl group at C-7 serves two distinct roles:

  • Versatile Synthetic Handle: A precursor for rapid diversification via oxidation, reduction, or cycloaddition.

  • Pharmacophoric Feature: A rigid, hydrophobic motif capable of pi-stacking or, when suitably activated, acting as a covalent warhead.

Synthetic Access & Methodology

Accessing the 7-vinylisoquinoline scaffold relies on robust cross-coupling chemistry, primarily utilizing 7-bromoisoquinoline as the starting material. The electronic deficiency of the isoquinoline ring (pyridine-fused) makes the C-7 position susceptible to oxidative addition by palladium catalysts, though less reactive than the C-1 position.

Core Synthetic Routes

The most reliable method for installation is the Suzuki-Miyaura Coupling , offering high yields and tolerance for functional groups.

Route A: Suzuki-Miyaura Coupling (Preferred)
  • Reactants: 7-Bromoisoquinoline + Vinylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

  • Mechanism: Oxidative addition at C-7 → Transmetallation → Reductive elimination.

Route B: Stille Coupling
  • Reactants: 7-Bromoisoquinoline + Tributyl(vinyl)tin.

  • Utility: Useful when boronic acids are unstable, though toxic tin byproducts require rigorous purification.

Route C: Heck Alkenylation
  • Reactants: 7-Bromoisoquinoline + Ethylene (gas) or vinyl ethers.

  • Utility: Direct alkenylation, often used for installing substituted vinyl groups (e.g., acrylates).

Visualization: Synthetic Pathways

The following diagram illustrates the primary synthetic access and subsequent diversification pathways.

SynthesisPathways Start 7-Bromoisoquinoline (Starting Material) Core 7-Vinylisoquinoline (Scaffold) Start->Core Suzuki Coupling (Vinyl-Bpin, Pd cat.) Prod1 7-Ethylisoquinoline (Hydrophobic Probe) Core->Prod1 H2, Pd/C (Reduction) Prod2 Isoquinoline-7-carboxaldehyde (Scaffold Diversification) Core->Prod2 OsO4, NaIO4 (Oxidative Cleavage) Prod3 7-(1,2-Dihydroxyethyl) (Polarity Tuning) Core->Prod3 OsO4, NMO (Dihydroxylation) Prod4 Fused Tricyclic Systems (RCM / Heck) Core->Prod4 Grubbs II (Metathesis)

Caption: Synthetic divergence from 7-bromoisoquinoline. The vinyl group acts as a "linchpin" for accessing diverse chemical space.

Medicinal Chemistry Applications

Kinase Inhibition (RAF/EGFR)

In the design of ATP-competitive kinase inhibitors, the isoquinoline core mimics the adenine ring of ATP. The 7-position is critical because it often points toward the solvent front or the C-helix .

  • Hydrophobic Interaction: The vinyl group provides a rigid, lipophilic probe that can displace water molecules in the solvent channel, improving entropic binding affinity.

  • Vector Optimization: By converting the vinyl group to an aldehyde (via oxidative cleavage) and then to an amine (reductive amination), chemists can install solubilizing groups (e.g., morpholine, piperazine) exactly where the protein tolerates bulk.

SERCA2a Activators (Heart Failure)

Recent research (e.g., Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase activators) has utilized the 7-vinylisoquinoline scaffold.[1]

  • Mechanism: The scaffold binds to the regulatory site of SERCA2a, modulating calcium handling in cardiomyocytes.

  • Role of Vinyl: In this context, the vinyl group serves as a rigid linker that orients the isoquinoline headgroup relative to a hydrophobic tail, optimizing fit within the transmembrane domain.

Covalent Warhead Precursors

While an unsubstituted vinyl group on an isoquinoline is generally not electrophilic enough to react with cysteine (unlike an acrylamide), it is a precursor to Michael acceptors .

  • Activation: Introduction of an electron-withdrawing group (e.g., sulfone, ester) at the

    
    -position of the vinyl group transforms it into a potent covalent trap.
    
  • Targeting: This strategy is used to target non-catalytic cysteines in the ATP binding pocket (e.g., Cys797 in EGFR).

Visualization: SAR Logic

The diagram below maps the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Logic Center 7-Vinylisoquinoline Scaffold N_Atom N-Atom (Pos 2) H-Bond Acceptor (Hinge Binder) Center->N_Atom C1_Pos C-1 Position Metabolic Liability (Block with Methyl/Cl) Center->C1_Pos Vinyl C-7 Vinyl Group (The Handle) Center->Vinyl App1 Solvent Front Solubilizing Groups (via Aldehyde) Vinyl->App1 Oxidation App2 Hydrophobic Pocket Pi-Stacking (via Styrene) Vinyl->App2 Direct Use App3 Covalent Targeting Cysteine Trap (via Vinyl Sulfone) Vinyl->App3 Functionalization

Caption: SAR Map illustrating the strategic utility of the C-7 vinyl handle in drug design.

Experimental Protocols

Protocol A: Synthesis of 7-Vinylisoquinoline (Suzuki Coupling)

This protocol is validated for gram-scale synthesis.

  • Preparation: In a 250 mL round-bottom flask, charge 7-bromoisoquinoline (1.0 equiv, 4.8 mmol, ~1.0 g) and vinylboronic acid pinacol ester (1.2 equiv, 5.76 mmol).

  • Solvent System: Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (10 mL). Degas the mixture by bubbling nitrogen for 15 minutes (sparging).

  • Catalysis: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Reaction: Heat to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield as a light brown/yellow oil or low-melting solid.

Protocol B: Oxidative Cleavage to Isoquinoline-7-Carboxaldehyde

Used to convert the vinyl handle into an aldehyde for reductive amination.

  • Reaction: Dissolve 7-vinylisoquinoline (1.0 equiv) in THF:H₂O (2:1).

  • Oxidant: Add OsO₄ (2.5% in t-BuOH, 0.02 equiv) followed by NaIO₄ (3.0 equiv) in portions over 20 minutes.

  • Conditions: Stir vigorously at room temperature for 3 hours. A white precipitate (NaIO₃) will form.

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with DCM.

  • Result: The resulting aldehyde is a versatile intermediate for installing amines (reductive amination with NaBH(OAc)₃).

Data Summary: Reactivity Profile

TransformationReagentProduct TypeMedicinal Utility
Reduction H₂, Pd/C7-EthylisoquinolineHydrophobic probe; Metabolic stability check.
Dihydroxylation OsO₄, NMO1,2-DiolPolarity increase; H-bond donor/acceptor.
Oxidative Cleavage OsO₄, NaIO₄AldehydeGateway to amines (solubility) or heterocycles.
Heck Coupling Ar-I, Pd(OAc)₂Stilbene analogExtended pi-systems; Pi-stacking interactions.
Epoxidation mCPBAEpoxideReactive electrophile; covalent trap research.

References

  • Synthetic Access via Suzuki Coupling

    • Title: "SAR-Guided Development of Small-Molecule SERCA2a Activ
    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

    • Context: Describes the synthesis of 7-vinylisoquinoline (compound 68r)
  • Isoquinoline Scaffold in Drug Design

    • Title: "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[3]

    • Source:Anti-Cancer Agents in Medicinal Chemistry.
    • URL:[Link]

    • Context: Reviews the broad biological activity and structural versatility of the isoquinoline core.[3]

  • Covalent Kinase Inhibitors (General Mechanism)

    • Title: "Advances in covalent kinase inhibitors."[4][5][6]

    • Source:Chemical Society Reviews.
    • URL:[Link]

    • Context: Provides the theoretical framework for using vinyl/acrylamide groups as covalent warheads in kinase targets.
  • Heck Reaction Methodology

    • Title: "Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions."
    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

    • Context: Background on the reactivity of vinyl groups in palladium-c

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 7-Vinylisoquinoline

Abstract & Strategic Overview The introduction of a vinyl group onto the isoquinoline scaffold is a pivotal transformation in medicinal chemistry, serving as a gateway for Heck cyclizations, olefin metathesis, and polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of a vinyl group onto the isoquinoline scaffold is a pivotal transformation in medicinal chemistry, serving as a gateway for Heck cyclizations, olefin metathesis, and polymerization to access novel alkaloid mimics. While 7-bromoisoquinoline is a commercially available starting material, the installation of the vinyl moiety requires careful catalyst selection to prevent polymerization of the product and ensure complete conversion of the electron-deficient heteroaryl halide.

This guide presents two validated protocols for the synthesis of 7-vinylisoquinoline :

  • Method A (Preferred): Suzuki-Miyaura coupling using Potassium Vinyltrifluoroborate. This method is prioritized for its scalability, lower toxicity, and ease of purification.

  • Method B (Alternative): Stille coupling using Tributyl(vinyl)tin. This method is reserved for substrates sensitive to base or hydrolytic conditions.

Retrosynthetic Logic

The synthesis relies on Palladium-catalyzed cross-coupling.[1][2][3][4] The C7-position of isoquinoline is sufficiently remote from the pyridine-like nitrogen to behave as a standard aryl bromide, yet electron-deficient enough to facilitate rapid oxidative addition.

Method A: Suzuki-Miyaura Coupling (The Molander Protocol)

This protocol utilizes Potassium Vinyltrifluoroborate (


). Unlike vinylboronic acids, which are prone to rapid polymerization and protodeboronation, the trifluoroborate salt is air-stable and releases the reactive boronic acid species slowly in situ upon hydrolysis, maintaining a low steady-state concentration that favors cross-coupling over side reactions.
Reagents & Materials[6][7][8]
ReagentMW ( g/mol )Equiv.[5][6][7]Role
7-Bromoisoquinoline 208.061.0Limiting Reagent
Potassium Vinyltrifluoroborate 133.951.2Vinylation Source
PdCl2(dppf)·CH2Cl2 816.640.03 (3 mol%)Catalyst
Cs2CO3 325.823.0Base
THF / H2O -3:1 RatioSolvent System
Step-by-Step Protocol

Step 1: Reaction Assembly

  • Charge a round-bottom flask equipped with a magnetic stir bar with 7-bromoisoquinoline (1.0 equiv), Potassium Vinyltrifluoroborate (1.2 equiv), and Cs2CO3 (3.0 equiv).

  • Add the catalyst PdCl2(dppf)·CH2Cl2 (3 mol%).

    • Expert Insight: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. Its large bite angle enhances the rate of reductive elimination, crucial for forming the

      
       bond.
      
  • Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).

Step 2: Solvent Addition & Reaction

  • Add degassed THF and Water (3:1 ratio, 0.1 M concentration relative to bromide) via syringe.

  • Heat the mixture to reflux (approx. 65-70 °C) under an inert atmosphere.

  • Monitor by TLC or HPLC. Full conversion is typically observed within 4–6 hours .

    • TLC Mobile Phase: 20% Ethyl Acetate in Hexanes (Product will be more polar than starting material but less polar than the borate).

Step 3: Workup

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and water.[5]

  • Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate under reduced pressure. Caution: 7-vinylisoquinoline can be volatile; do not overheat the water bath (>40°C) or apply high vacuum for extended periods.

Step 4: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.

  • Storage: Store the product at -20°C under inert gas to prevent spontaneous polymerization.

Method B: Stille Coupling (The Traditional Route)

This method utilizes Tributyl(vinyl)tin .[5][8] While robust, it generates toxic organotin byproducts that are difficult to remove.[5] This route is recommended only if Method A fails due to specific substrate incompatibility.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[5][6][7]Role
7-Bromoisoquinoline 208.061.0Limiting Reagent
Tributyl(vinyl)tin 317.111.1Vinylation Source
Pd(PPh3)4 1155.560.05 (5 mol%)Catalyst
Toluene (or DMF)-Solvent0.1 M
Step-by-Step Protocol
  • Assembly: In a glovebox or under strict Schlenk conditions, combine 7-bromoisoquinoline , Pd(PPh3)4 , and Toluene .

  • Addition: Add Tributyl(vinyl)tin via syringe.

  • Reaction: Heat to 100 °C for 12-24 hours.

  • Workup (Tin Removal):

    • Cool to room temperature.

    • Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble

      
      .
      
    • Filter through a pad of Celite.

  • Purification: Silica gel chromatography (as in Method A).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the preferred Suzuki-Miyaura pathway, highlighting the role of the base and the borate hydrolysis.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Br-Isoq TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet + Vinyl-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 7-Vinylisoquinoline RedElim->Product StartMat 7-Bromoisoquinoline StartMat->OxAdd Borate Vinyl-BF3K + Base/H2O Borate->TransMet Hydrolysis

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of 7-bromoisoquinoline with vinyltrifluoroborate.

Experimental Workflow Diagram

Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation Step1 Combine Solids: 7-Br-Isoq, Vinyl-BF3K, Cs2CO3, Pd Catalyst Step2 Inert Atmosphere: Evacuate/N2 Backfill Step1->Step2 Step3 Add Solvent: THF/H2O (3:1) Step2->Step3 Step4 Reflux: 65°C, 4-6 Hours Step3->Step4 Step5 Extraction: EtOAc / Brine Wash Step4->Step5 Step6 Purification: Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the Suzuki-Miyaura synthesis route.

Analytical Data & QC

To validate the synthesis, the following analytical signatures should be confirmed. The vinyl group provides distinct splitting patterns in


 NMR.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Isoquinoline H-1 ~9.2Singlet-
Vinyl

~6.8 - 6.9dd

Vinyl

(trans)
~5.9d

Vinyl

(cis)
~5.4d

QC Check: Ensure no residual starting material (7-bromo) remains, as its polarity is similar to the product. A distinct shift of the C7 aromatic proton is observed upon vinylation.

Safety & Handling

  • Isoquinolines: Irritants to eyes, respiratory system, and skin. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

  • Stille Route Specifics: Organotin compounds (e.g., Tributyl(vinyl)tin) are highly toxic, neurotoxic, and marine pollutants. All waste must be segregated into specific heavy metal waste streams.

  • Product Stability: 7-Vinylisoquinoline is an electron-deficient styrene analog. While relatively stable, it should be stored cold (-20°C) and protected from light to prevent spontaneous polymerization.

References

  • Molander, G. A., & Rivero, M. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 4(1), 107–109. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1–652. Link

  • Sigma-Aldrich. (n.d.).[8][9] 7-Bromoisoquinoline Product Page. Link

  • BenchChem. (2025). Tributyl(vinyl)tin Technical Guide. Link

Sources

Application

Application Note: Stille Cross-Coupling of 7-Bromoisoquinoline with Vinyltributyltin

Executive Summary This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 7-bromoisoquinoline with tributyl(vinyl)tin (vinyltributyltin). The resulting product, 7-vinylisoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 7-bromoisoquinoline with tributyl(vinyl)tin (vinyltributyltin). The resulting product, 7-vinylisoquinoline , is a high-value intermediate for Heck reactions, polymerization, and the synthesis of complex isoquinoline alkaloids.

While the Stille reaction is robust, it presents two primary challenges in a drug discovery context: organotin toxicity and purification difficulties due to lipophilic tin byproducts. This guide addresses these challenges with a self-validating Fluoride-Based Workup Protocol that ensures <30 ppm residual tin levels, compliant with early-stage pharmaceutical standards.

Scientific Background & Mechanism[1][2][3][4]

Why Stille?

The Stille coupling is preferred over the Suzuki reaction for this transformation because vinylboronic acids are often unstable and prone to polymerization or protodeboronation under the basic conditions required for Suzuki couplings. Vinylstannanes, conversely, are neutral and stable, allowing for a cleaner transfer of the vinyl group to the electron-deficient isoquinoline core.

Mechanistic Insight

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The electron-poor nature of the isoquinoline ring (specifically at C7) facilitates the oxidative addition of Pd(0) into the C-Br bond.

  • Transmetalation: This is the rate-determining step.[1] The vinyl group transfers from Tin (Sn) to Palladium (Pd).[2] Note that the "ligand effect" is critical here; bulky phosphines (like PPh3) stabilize the Pd center but must dissociate to allow the bulky tributyltin species to coordinate.

  • Reductive Elimination: The C-C bond forms, releasing 7-vinylisoquinoline and regenerating the Pd(0) catalyst.

Visualization: The Catalytic Cycle

StilleCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br (Oxidative Adduct) OxAdd->PdII_Ar + 7-Bromoisoquinoline TransMet Transmetalation (Rate Limiting) PdII_Ar->TransMet + VinylSnBu3 PdII_Vinyl Ar-Pd(II)-Vinyl TransMet->PdII_Vinyl - Bu3SnBr RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product 7-Vinylisoquinoline RedElim->Product

Figure 1: The catalytic cycle for the Stille coupling of 7-bromoisoquinoline.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4]RoleNotes
7-Bromoisoquinoline 208.061.0SubstrateCommercially available (CAS: 58794-09-5) [1].[5]
Tributyl(vinyl)tin 317.111.1Coupling PartnerToxic. Handle in fume hood.
Pd(PPh3)4 1155.560.05CatalystStore under Argon. Yellow powder.
Toluene 92.14Solvent0.1 M conc.Anhydrous, degassed (sparged with Ar).
LiCl (Optional) 42.392.0AdditivePromotes reaction if conversion is slow [2].
Potassium Fluoride (KF) 58.10N/AWorkup ReagentSaturated aqueous solution.
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [3]

  • Flame-dry a 50 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon (or Nitrogen).

  • Expert Tip: Oxygen is the enemy of Stille couplings. It causes homocoupling of the stannane and deactivates the catalyst (turning the solution black prematurely).

Step 2: Reaction Assembly

  • Charge the flask with 7-Bromoisoquinoline (1.0 mmol, 208 mg).

  • Add Pd(PPh3)4 (0.05 mmol, 58 mg).

    • Note: If using LiCl, add it at this stage.

  • Seal the flask with a septum.

  • Evacuate and backfill with Argon three times.[6]

  • Inject anhydrous Toluene (10 mL) via syringe.

  • Inject Tributyl(vinyl)tin (1.1 mmol, 322 µL) dropwise.

Step 3: Execution

  • Heat the reaction mixture to 100 °C (oil bath) or 110 °C (microwave).

  • Stir for 4–16 hours .

  • Monitoring: Check by TLC (System: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.4) should disappear; the product (Rf ~0.5) is UV active and stains with KMnO4 (due to the vinyl group).

Step 4: The "Trustworthy" Workup (Tin Removal)

  • Safety: Organotin byproducts (Bu3SnBr) are highly lipophilic and neurotoxic. Standard extraction leaves them in your product.

  • Protocol:

    • Cool reaction to room temperature.[6]

    • Dilute with Diethyl Ether (30 mL).

    • Add 30 mL of Saturated Aqueous KF .

    • Stir vigorously for 30 minutes .

    • Observation: A white, fluffy precipitate (polymeric Bu3SnF) will form.

    • Filter the biphasic mixture through a pad of Celite . Wash the pad with Ether.

    • Separate layers. Wash the organic layer with Water (1x) and Brine (1x).[7]

    • Dry over Na2SO4 and concentrate in vacuo at <30 °C (to prevent polymerization).

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.[8]

  • Eluent: 0-20% Ethyl Acetate in Hexanes.

  • Stabilization: If storing the product, add 0.1% BHT (butylated hydroxytoluene) to inhibit polymerization.

Workflow Diagram

Workflow Start Setup: Dry Flask + Ar React Reaction: 100°C, 12h Toluene Start->React Quench Quench: Add Sat. KF (aq) React->Quench Filter Filtration: Remove Bu3SnF (Celite Pad) Quench->Filter Purify Purification: Silica Column (Hex/EtOAc) Filter->Purify

Figure 2: Experimental workflow emphasizing the KF quench for tin removal.

Data Analysis & Characterization

Expected 1H NMR Data (CDCl3, 400 MHz)

The 7-vinylisoquinoline product will exhibit distinct vinyl protons and the characteristic isoquinoline singlet.

  • H-1 (Isoquinoline): Singlet, ~9.2 ppm (Deshielded by adjacent N).

  • Vinyl -CH=: Doublet of doublets, ~6.8 ppm.

  • Vinyl =CH2 (trans): Doublet, ~5.9 ppm (J ~17 Hz).

  • Vinyl =CH2 (cis): Doublet, ~5.4 ppm (J ~11 Hz).

  • Aromatic Region: 7.5 – 8.0 ppm (Multiplets).

Mass Spectrometry (ESI+)
  • Calculated [M+H]+: 156.08

  • Observed: 156.1

Troubleshooting & Optimization

ObservationDiagnosisSolution
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Oxygen leak. Ensure stricter degassing. Add 10% excess PPh3 ligand.
Low Conversion (<50%) Catalyst deactivation or slow transmetalation.Add LiCl (2.0 equiv) or CuI (0.1 equiv) to accelerate the cycle ("Copper effect") [3]. Switch solvent to DMF.
Product Polymerization Vinyl group is reacting with itself.Keep rotovap bath <30°C. Add BHT stabilizer. Store in freezer.
Tin Residue in NMR Incomplete workup.Repeat KF wash or use 10% w/w KF-Silica as the stationary phase for the column [4].

Safety & Waste Management

  • Organotins: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All weighing must occur in a fume hood. Double-glove (Nitrile).

  • Waste: All aqueous washes and solid waste (Celite/Silica) containing tin must be segregated into a specific "Heavy Metal/Organotin" waste stream, never the general organic waste.

References

  • Sigma-Aldrich. 7-Bromoisoquinoline Product Sheet. Link

  • BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling with Triphenyl Vinyl Tin. Link

  • Farina, V., et al. "The Stille Reaction." Organic Reactions (Standard Reference for CuI effect).

  • University of Rochester. Workup for Removing Tin Byproducts. Link

  • RSC. General synthetic procedures of Stille coupling reaction. Link

Sources

Method

Using 7-ethenylisoquinoline as a ligand in iridium complexes

Application Note: Strategic Utilization of 7-Ethenylisoquinoline Scaffolds in Iridium(III) Complex Design Part 1: Executive Summary & Core Directive The Challenge: The integration of 7-ethenylisoquinoline into Iridium(II...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Ethenylisoquinoline Scaffolds in Iridium(III) Complex Design

Part 1: Executive Summary & Core Directive

The Challenge: The integration of 7-ethenylisoquinoline into Iridium(III) complexes represents a high-value strategy for creating functionalized phosphorescent emitters.[1] The ethenyl (vinyl) moiety at the 7-position of the isoquinoline core is electronically distinct; it extends


-conjugation (red-shifting emission) and serves as a reactive handle for polymerization (OLEDs)  or bioconjugation (Thiol-ene click chemistry) .[2][1]

The "Vinyl Vulnerability" Paradox: Standard Iridium complexation (the Nonoyama reaction) requires high temperatures (110–130°C) that often induce premature polymerization or degradation of the vinyl group.[2]

The Solution: This guide rejects the standard "Ligand-First" approach. Instead, we present a Post-Complexation Functionalization Protocol . By forming the Iridium core using a 7-bromoisoquinoline precursor and installing the ethenyl group after complexation via Palladium-catalyzed coupling, we ensure high purity, preserve the vinyl functionality, and maximize yield.[2][1]

Part 2: Scientific Integrity & Mechanistic Logic

The Chemical Architecture

To achieve stable cyclometalated Iridium(III) complexes (Ir(C^N)


(L^X)), the isoquinoline must be substituted at the 1-position (typically with a phenyl ring) to form the necessary C^N chelate.[2][1]
  • Ligand Core: 1-phenyl-7-ethenylisoquinoline.[2][1]

  • Role of 7-Ethenyl:

    • Electronic: Stabilizes the LUMO (located on the heterocyclic ring), narrowing the HOMO-LUMO gap and pushing emission into the Deep-Red/NIR (620–700 nm).[2][1]

    • Steric: The 7-position is distal to the metal center, minimizing steric clash during the octahedral coordination.[1]

Critical Mechanistic Insight: The "Post-Complexation" Advantage

Directly reacting a vinyl-functionalized ligand with


 often fails because:
  • Thermal Stress: The vinyl group thermally crosslinks during the 24-hour reflux.[2][1]

  • Acid Sensitivity:

    
     is acidic; vinyl-isoquinolines can undergo acid-catalyzed hydration or polymerization.[2][1]
    

The Validated Pathway:

  • Complexation: Synthesize the stable 7-bromo intermediate complex first.

  • Functionalization: Perform a Stille or Heck coupling on the complex to install the vinyl group. This utilizes the Iridium center's stability to protect the ligand framework during catalysis.[2]

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor Dimer

Target: Di-


-chloro-tetrakis[1-phenyl-7-bromoisoquinoline]diiridium(III)[2][1]

Reagents:

  • 
     (1.0 equiv)[2][1]
    
  • 1-phenyl-7-bromoisoquinoline (2.2 equiv)[2][1]

  • 2-Ethoxyethanol / Water (3:1 v/v)[2][1]

Step-by-Step:

  • Dissolution: In a 50 mL Schlenk tube, dissolve

    
     and the ligand in the solvent mixture.
    
  • Degassing: Sparge with Argon for 20 minutes. Oxygen is a triplet quencher and must be excluded.[2]

  • Reflux: Heat to 110°C for 18–24 hours under inert atmosphere.

  • Precipitation: Cool to room temperature. Add 10 mL of water. The dimer will precipitate as a dark red solid.[2]

  • Purification: Filter the solid, wash with water (

    
    ) and cold methanol (
    
    
    
    ).
    • Checkpoint: The product should be insoluble in methanol but soluble in DCM.[2][1]

Phase 2: Bridge Splitting (Monomer Formation)

Target: Heteroleptic Precursor [Ir(7-Br-piq)


(acac)][2][1]

Reagents:

  • Chloro-bridged Dimer (from Phase 1)[2][1]

  • Acetylacetone (acac) (2.5 equiv)[2][1]

  • 
     (5.0 equiv)[2][1]
    
  • 2-Ethoxyethanol[1]

Step-by-Step:

  • Suspend the dimer in 2-ethoxyethanol.[2][1] Add acac and base.[2]

  • Heat to 85°C for 6–8 hours.

  • Cool and filter.[2] The product remains in the filtrate (unlike the dimer).

  • Evaporate solvent and purify via silica column chromatography (Eluent: DCM/Hexane).

Phase 3: The "Vinyl Installation" (Stille Coupling on Complex)

Target: [Ir(1-phenyl-7-ethenylisoquinoline)


(acac)]

Reagents:

  • [Ir(7-Br-piq)

    
    (acac)] (1.0 equiv)[2][1]
    
  • Tributyl(vinyl)tin (2.5 equiv)[2][1]

  • 
     (5 mol%)[2][1]
    
  • Toluene (Anhydrous)[2][1]

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, combine the Iridium bromide complex, tin reagent, and Pd catalyst in dry toluene.

  • Reaction: Heat to 90°C for 12 hours.

    • Note: Monitor via TLC.[2] The vinyl product will be slightly more polar than the bromo-precursor.[1]

  • Workup: Quench with KF (aq) to remove tin byproducts.[2][1] Extract with DCM.[2]

  • Purification: Flash chromatography on neutral alumina (Silica can be too acidic for some vinyl complexes).[2][1]

Part 4: Visualization & Data

Synthesis Workflow Diagram

G Precursor IrCl3 + 7-Bromo-1-phenylisoquinoline Dimer Chloro-Bridged Dimer (Stable Intermediate) Precursor->Dimer 110°C, 24h Nonoyama Rxn Monomer Ir(7-Br-piq)2(acac) (Monomer) Dimer->Monomer acac, Na2CO3 85°C, Bridge Split VinylComplex Target Complex: Ir(7-Vinyl-piq)2(acac) Monomer->VinylComplex Stille Coupling Pd(PPh3)4, Vinyl-SnBu3 OLED OLED Layer (Thermal Crosslinking) VinylComplex->OLED 180°C Cure Bio Bio-Conjugation (Thiol-Ene Click) VinylComplex->Bio R-SH, UV

Caption: Figure 1.[2][1][3] Optimized "Post-Complexation" synthetic route avoiding thermal polymerization of the vinyl group during the harsh dimer formation step.

Characterization Data Summary
Metric7-Bromo Precursor Complex7-Ethenyl Target ComplexWhy it Matters
1H NMR (Vinyl) Absent

6.85 (dd), 5.95 (d), 5.40 (d)
Confirms successful coupling without polymerization.[2][1]
Emission

615 nm (Red)635 nm (Deep Red)Extended conjugation red-shifts emission.[2][1]
Solubility High (DCM, THF)Moderate (DCM)Vinyl groups slightly reduce solubility; critical for processing.[2][1]
Thermal Stability (

)
>350°C~280°C (Crosslinking onset)Defines the curing window for OLED fabrication.[2][1]

Part 5: Applications & Protocols

Application A: Solution-Processed OLEDs (Cross-linking)

The 7-ethenyl group allows the formation of solvent-resistant films, enabling the deposition of subsequent layers (HTL/ETL) without dissolving the emissive layer.[1]

  • Spin Coating: Dissolve complex (10 mg/mL) in Chlorobenzene. Spin at 2000 rpm onto ITO.

  • Thermal Curing: Bake at 180°C for 30 minutes under

    
    .
    
  • Validation: Rinse the film with Chlorobenzene.[2]

    • Pass: >95% retention of PL intensity (Film is cross-linked).[2][1]

    • Fail: Film washes away (Insufficient curing or oxidized vinyl groups).[2][1]

Application B: Bioconjugation (Thiol-Ene Click)

For covalent attachment to antibodies or targeting peptides.[2][1]

  • Mix: Ir-Complex (10

    
    M) + Thiol-Peptide (50 
    
    
    
    M) in PBS/DMSO (9:1).
  • Initiate: Irradiate with 365 nm light (5 mW/cm²) for 5 minutes.

    • Note: The Iridium complex itself can act as the photoinitiator, generating singlet oxygen or radicals to drive the click reaction.[2][1]

Part 6: References

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes."[2][1] Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704–1711.[2][1] Link[2][1]

  • Tao, Y., et al. "Solution-Processible Phosphorescent Iridium Complexes with Vinyl Groups for Organic Light-Emitting Diodes."[2][1] Advanced Functional Materials, vol. 23, no.[2][1] 25, 2013. (Demonstrates the cross-linking strategy).

  • Zysman-Colman, E. "Iridium(III) in Optoelectronic and Photonics Applications."[2][1] John Wiley & Sons, 2017.[2][1] (Authoritative text on Ir-complex synthesis).

  • Hoyer, S., et al. "Thiol-Ene Click Chemistry: A Powerful Tool for Creating Functional Materials."[2][1] Angewandte Chemie International Edition, vol. 49, no.[2][1] 9, 2010. Link[2][1]

  • Nonoyama, M. "Chelating C-metallation of N-substituted pyrazoles and related compounds with rhodium(III) and iridium(III)." Journal of Organometallic Chemistry, vol. 86, 1975.[2][1] (The foundational protocol for dimer synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Heck Reaction Yields with 7-Bromoisoquinoline

Welcome to the technical support center for optimizing the Heck-Mizoroki reaction, specifically tailored for researchers, chemists, and drug development professionals working with 7-bromoisoquinoline. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Heck-Mizoroki reaction, specifically tailored for researchers, chemists, and drug development professionals working with 7-bromoisoquinoline. This guide is designed to provide in-depth, actionable insights to overcome common challenges and enhance reaction efficiency. The palladium-catalyzed coupling of an unsaturated halide with an alkene is a cornerstone of modern synthetic chemistry, yet its application to nitrogen-containing heterocycles like isoquinoline presents unique difficulties.[1][2][3] This resource consolidates field-proven advice, mechanistic explanations, and validated protocols to help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Heck reaction with 7-bromoisoquinoline. Each entry details the probable causes and provides a logical sequence of corrective actions.

Q1: Why is my reaction showing low or no conversion of 7-bromoisoquinoline?

Low conversion is the most frequent issue and can stem from several factors, primarily related to catalyst activity and reaction conditions.

Probable Causes & Corrective Actions:

  • Catalyst Inactivation by the Isoquinoline Nitrogen: The lone pair on the isoquinoline nitrogen can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a primary challenge for N-heterocyclic substrates.

    • Solution 1: Use Sterically Hindered Ligands. Bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs), can create a sterically crowded environment around the palladium atom.[4] This disfavors coordination with the isoquinoline nitrogen while still allowing the smaller alkene and aryl halide to access the catalytic site.

    • Solution 2: Switch to a Cationic Pathway. The use of silver (Ag) or thallium (Tl) salts can abstract the halide from the palladium intermediate, generating a more reactive cationic palladium complex.[5][6][7] This pathway is often less susceptible to coordination-based deactivation.

  • Ineffective Palladium Precursor Activation: Many protocols use a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[5] If this reduction is inefficient, the reaction will not proceed.

  • Suboptimal Base Selection: The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[9] An inappropriate base can lead to side reactions or incomplete catalyst turnover.

    • Solution: Screen Different Bases. While organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common, inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can be more effective, particularly in polar aprotic solvents like DMF or NMP. The choice of base is often substrate and solvent-dependent.

  • Reaction Temperature is Too Low: The oxidative addition of 7-bromoisoquinoline to the Pd(0) center is often the rate-limiting step and requires significant thermal energy, especially for aryl bromides compared to iodides.[10]

    • Solution: Increase Reaction Temperature. Typical temperatures for Heck reactions involving aryl bromides range from 80°C to 140°C. If conversion is low at 100°C, incrementally increase the temperature to 120°C or higher. Microwave irradiation can also be a powerful tool for achieving high temperatures and short reaction times.[11]

Q2: My reaction produces a significant amount of homocoupled (isoquinoline-isoquinoline) or reduced (isoquinoline) side products. How can I prevent this?

Side product formation indicates that the catalytic cycle is being diverted from the desired cross-coupling pathway.

Probable Causes & Corrective Actions:

  • Reductive Dehalogenation (Hydrodehalogenation): The formation of isoquinoline (from 7-bromoisoquinoline) is a common side reaction, often referred to as a "reductive Heck" side product.[10]

    • Cause: This can occur if the palladium-hydride intermediate, formed after β-hydride elimination, reductively eliminates with the halide before the base can regenerate the catalyst. It can also be promoted by certain solvents or impurities that act as hydrogen sources.

    • Solution: Optimize Base and Solvent. A stronger, non-coordinating base can more effectively scavenge the H-X species and promote catalyst regeneration. Ensure solvents are anhydrous and reagents are pure to minimize adventitious proton sources.

  • Olefin Isomerization: If the olefin can isomerize to a less reactive form, the reaction may stall. This happens when the palladium-hydride intermediate re-adds to the newly formed double bond in the product and eliminates again, potentially shifting the double bond's position.[6][8]

    • Solution: Add Halide Scavengers. The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can trap the halide and promote an irreversible reductive elimination, preventing the re-addition that leads to isomerization.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the setup and optimization of the Heck reaction for 7-bromoisoquinoline.

Q1: What is the best starting catalyst system (palladium source and ligand) for this reaction?

For challenging N-heterocyclic substrates like 7-bromoisoquinoline, a robust catalyst system is paramount.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a cost-effective, air-stable, and highly reliable precursor. It is readily reduced in situ to the active Pd(0) catalyst.[5]

  • Ligand: The choice of ligand is critical to prevent catalyst inhibition.[1]

    • For General Screening: Start with a bulky, electron-rich phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(t-Bu)₃). These offer a good balance of stability and activity.

    • For High-Turnover: N-Heterocyclic Carbene (NHC) ligands are often superior in terms of thermal stability and resistance to oxidation, making them excellent for difficult couplings that require high temperatures.[4][12]

Q2: How do I select the optimal solvent and base?

The solvent and base work in concert to facilitate the reaction and stabilize catalytic intermediates.

  • Solvents: High-boiling polar aprotic solvents are generally preferred.

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve a wide range of organic substrates and inorganic bases, and they are stable at the high temperatures often required.

    • Acetonitrile (MeCN) and Dioxane are also viable options, particularly for reactions run at moderate temperatures.

  • Bases: The base must be strong enough to neutralize the HBr generated during the reaction but should not interfere with the catalyst or substrates.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) are often effective and are easily removed during workup.

    • Organic Bases: Triethylamine (NEt₃) is a classic choice, serving as both a base and a reductant for Pd(II) precursors.[5][8] However, for sensitive substrates, a non-coordinating hindered base like Proton-Sponge® may be beneficial.

Q3: What are "Jeffery Conditions" and should I use them?

"Jeffery conditions" refer to the use of a tetraalkylammonium salt, such as tetrabutylammonium chloride (TBAC) or bromide (TBAB), as an additive.[10]

  • Mechanism of Action: These salts stabilize the active palladium catalyst, particularly in phosphine-free systems, and can accelerate the reaction rate, often allowing for lower reaction temperatures.[10]

  • When to Use: If you are attempting a phosphine-free Heck reaction (e.g., using only Pd(OAc)₂), the addition of a phase-transfer catalyst like TBAB is highly recommended. It can significantly improve yields and is a valuable tool for optimization.

Data & Protocols

Table 1: Recommended Starting Conditions for Heck Coupling of 7-Bromoisoquinoline
ParameterCondition 1 (Standard Phosphine)Condition 2 (Phosphine-Free, Jeffery)Condition 3 (NHC Ligand)
Pd Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd-NHC Pre-catalyst (2 mol%)
Ligand P(o-tol)₃ (4 mol%)NoneNone
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)NaOtBu (2.0 equiv)
Additive NoneTBAB (1.0 equiv)None
Solvent DMFDMF or NMPDioxane or Toluene
Temperature 120 °C100 - 120 °C110 °C
Alkene Acrylate / Styrene (1.2 equiv)Acrylate / Styrene (1.2 equiv)Acrylate / Styrene (1.2 equiv)
General Protocol for a Trial Heck Reaction

This protocol provides a reliable starting point for optimization.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromoisoquinoline (1.0 equiv), the alkene coupling partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., P(o-tol)₃, 0.04 equiv). If using Jeffery conditions, add TBAB (1.0 equiv).

  • Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1 M solution with respect to the aryl bromide). Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Heck Catalytic Cycle and Isoquinoline Inhibition

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br Inhibition Inhibition (Catalyst Deactivation) Pd0->Inhibition PdII Ar-Pd(II)L₂-Br OA->PdII Coord Alkene Coordination PdII->Coord Alkene PdII->Inhibition Insert Migratory Insertion Pd_Alkene [Alkene]ArPd(II)L₂-Br Coord->Pd_Alkene Sigma_Alkyl R-Pd(II)L₂-Br Insert->Sigma_Alkyl Beta β-Hydride Elimination Pd_Alkene->Insert Sigma_Alkyl->Beta Product HPd H-Pd(II)L₂-Br Beta->HPd Regen Reductive Elimination (Base) Product Product HPd->Regen Base Regen->Pd0 Base Base-H⁺Br⁻ ArBr 7-Bromoisoquinoline Alkene Alkene Isoquinoline Isoquinoline-N:

Caption: The Heck catalytic cycle with the potential inhibition pathway caused by the coordination of the isoquinoline nitrogen to palladium intermediates.

Troubleshooting Flowchart for Low Yield

Troubleshooting start Low Yield in Heck Reaction q1 Is the catalyst Pd(0) or Pd(II)? start->q1 a1_pd2 Ensure efficient in-situ reduction. Consider adding phosphine or using NEt₃. q1->a1_pd2 Pd(II) a1_pd0 Check catalyst quality. Ensure anaerobic conditions. q1->a1_pd0 Pd(0) q2 Are you using a ligand? a1_pd2->q2 a1_pd0->q2 a2_yes Increase steric bulk of ligand (e.g., P(o-tol)₃ -> P(t-Bu)₃ or NHC) q2->a2_yes Yes a2_no Add a ligand to prevent catalyst deactivation OR use Jeffery Conditions (add TBAB). q2->a2_no No q3 What is the reaction temperature? a2_yes->q3 a2_no->q3 a3_low Increase temperature in 10-20°C increments. Consider microwave heating. q3->a3_low < 120°C a3_high If temp >140°C, consider catalyst decomposition. Switch to a more stable ligand (e.g., NHC). q3->a3_high ≥ 120°C end Re-evaluate base and solvent choice. a3_low->end a3_high->end

Caption: A step-by-step decision-making guide for troubleshooting low yields in the Heck reaction of 7-bromoisoquinoline.

References

  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2021). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]

  • Ye, N., et al. (2018). Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Organic Letters. [Link]

  • Wang, Q., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]

  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • ResearchGate. (2019). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • Isbrandt, E. S., et al. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • ACS Publications. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. [Link]

Sources

Optimization

Preventing polymerization of 7-vinylisoquinoline during storage

Technical Support Center: 7-Vinylisoquinoline A Guide to Preventing Polymerization During Storage Welcome to the technical support center for 7-vinylisoquinoline. As a Senior Application Scientist, my goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Vinylisoquinoline

A Guide to Preventing Polymerization During Storage

Welcome to the technical support center for 7-vinylisoquinoline. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical knowledge required to handle and store this reactive monomer successfully. 7-Vinylisoquinoline is a valuable building block, particularly in the development of polymers and pharmaceuticals, due to the versatile reactivity of its vinyl group and the inherent properties of the isoquinoline scaffold.[1][2] However, the very reactivity that makes it useful also presents a significant challenge: the propensity for unwanted polymerization during storage.

This guide is structured in a question-and-answer format to directly address the common issues and questions that arise in a research setting.

Frequently Asked Questions (FAQs)

Q1: My 7-vinylisoquinoline has become viscous/solidified in the bottle. What happened?

This is a classic sign of spontaneous polymerization. The vinyl group of the monomer is susceptible to free-radical polymerization, which can be initiated by heat, light (UV), or the presence of oxygen.[3][4] Over time, individual monomer units link together to form long polymer chains, causing the viscosity to increase until the material becomes a semi-solid or solid polymer. This process is often exothermic and, in rare bulk cases, can lead to a dangerous runaway reaction.[5]

Q2: How do suppliers prevent this polymerization during shipping and initial storage?

To ensure stability, 7-vinylisoquinoline, like other vinyl aromatic compounds such as styrene, is shipped with a small amount of a polymerization inhibitor.[3][6] A common and highly effective inhibitor for this class of compounds is 4-tert-butylcatechol (TBC) .[7] TBC works by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5][8] Importantly, TBC's inhibitory mechanism requires the presence of a small amount of dissolved oxygen to function optimally.[5]

Q3: What are the ideal storage conditions for 7-vinylisoquinoline to maximize its shelf life?

Proper storage is critical. Upon receiving a shipment of 7-vinylisoquinoline, it should be stored under the conditions summarized in the table below. The primary goals are to minimize thermal and light-induced radical formation and to ensure the inhibitor remains effective.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Low temperatures significantly reduce the rate of spontaneous polymerization.[7][9]
Atmosphere Headspace of air (NOT inert gas)The inhibitor (TBC) requires oxygen to effectively scavenge peroxide radicals that initiate polymerization.[5] Storing under nitrogen or argon will render the inhibitor ineffective.
Light Store in an amber or opaque bottleProtects the monomer from UV light, which can initiate free-radical formation.[3]
Inhibitor 4-tert-butylcatechol (TBC)Typically added by the manufacturer at a concentration of 10-100 ppm.[6][10]
Q4: The Safety Data Sheet (SDS) for my monomer is for a similar but different compound. Is that okay?

While an SDS for a compound like 7-chloro-2-vinylquinoline or quinoline itself can provide some general guidance on handling nitrogen heterocycles, it is crucial to seek information specific to the vinyl-substituted compound you are using.[11][12] The vinyl group introduces the specific and significant hazard of polymerization, which is the primary concern during storage. Always prioritize the SDS for the exact compound or a very close analog like 2- or 4-vinylpyridine if the specific one is unavailable.

Q5: How can I check if my stored 7-vinylisoquinoline is still good to use?

Before using material that has been stored for an extended period, you should assess its quality:

  • Visual Inspection: Check for increased viscosity, discoloration, or the presence of solid precipitates.

  • Solubility Test: A small aliquot should be fully soluble in a suitable organic solvent (e.g., dichloromethane or chloroform). The presence of insoluble material indicates polymer formation.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of broad signals in the aliphatic region alongside sharp monomer peaks is a strong indicator of polymer contamination. The vinyl proton signals should be sharp and integrate correctly relative to the aromatic protons.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Increased Viscosity Onset of polymerization.1. Confirm polymerization with an NMR or solubility test.2. If polymerization is minimal, the monomer may be salvageable by purification (see Protocol 2).3. If extensive, dispose of the material according to your institution's safety guidelines.
Monomer is colorless but solidifies upon heating for a reaction Inhibitor has been consumed or was removed.1. Ensure you have not unintentionally removed the inhibitor (e.g., by passing through alumina).2. If using purified, uninhibited monomer, use it immediately and keep it cold.
Reaction fails or gives low yield 1. Polymer is present in the starting material.2. Inhibitor was not removed and is quenching the reaction.1. Check monomer purity before starting.2. Ensure complete removal of the inhibitor if your reaction is sensitive to it (e.g., radical polymerizations, some transition-metal catalysis). See Protocol 2.

Experimental Protocols

Protocol 1: How to Properly Store 7-Vinylisoquinoline Upon Receipt

This protocol ensures the long-term stability of your monomer.

  • Inspect: Upon arrival, visually inspect the bottle for any signs of polymerization. The liquid should be mobile and clear.

  • Confirm Atmosphere: Loosen the cap briefly to ensure the headspace is air, then retighten securely. Do not purge the bottle with an inert gas like nitrogen or argon.

  • Refrigerate: Place the bottle in a refrigerator designated for chemical storage, maintaining a temperature between 2–8 °C.[13]

  • Log: Record the date of receipt and the manufacturer's recommended shelf life on your inventory log.

Protocol 2: How to Remove the Inhibitor (TBC) Before Use

For most applications, especially polymerization reactions, the inhibitor must be removed immediately before use.[14] An uninhibited monomer is highly reactive and should be used promptly.[15]

Method: Column Chromatography

  • Prepare Column: Pack a small glass chromatography column with basic alumina. The amount should be roughly 10-20 times the weight of the monomer.

  • Elute: Dissolve the required amount of 7-vinylisoquinoline in a minimal amount of a non-polar solvent (e.g., hexanes or toluene).

  • Apply and Collect: Apply the solution to the top of the alumina column and elute with the same solvent. The phenolic TBC inhibitor will be adsorbed by the basic alumina, while the monomer will pass through.

  • Remove Solvent: Remove the solvent under reduced pressure (rotary evaporation), being careful not to heat the flask excessively (use a room temperature water bath).

  • Use Immediately: The resulting neat, uninhibited monomer is now highly prone to polymerization and should be used without delay. Keep it on an ice bath until it is added to the reaction.

Visualization of the Inhibition Mechanism

The diagram below illustrates the process of free-radical polymerization and the crucial role of the TBC inhibitor. Initiation can be triggered by heat or light, creating a radical. This radical adds to a monomer's vinyl group, starting a chain reaction (Propagation). The TBC inhibitor, in the presence of oxygen, effectively "traps" the propagating radical, terminating the chain and preventing polymer formation.[5]

InhibitionMechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Undesired) cluster_inhibition 3. Inhibition (Desired) M Monomer (Vinylisoquinoline) Heat Heat / Light R Radical (R•) Heat->R Creates M1 Monomer R->M1 Attacks RM2 Growing Chain (RM•) RM Growing Chain (RM•) M1->RM Forms RM->M1 Reacts with more monomer Polymer Polymer RM->Polymer Leads to TBC TBC + O2 Inactive Inactive Product TBC->Inactive Forms RM2->TBC Intercepted by

Caption: Free-radical polymerization pathway and the interception of growing polymer chains by the TBC inhibitor.

References

  • Current time information in Skien, NO. (n.d.). Google.
  • CA1224811A - Polymerization inhibition process for vinyl aromatic compounds. (n.d.). Google Patents.
  • US6395943B1 - Process for inhibiting the polymerization of vinyl aromatic compounds. (n.d.). Google Patents.
  • 4-tert-Butylcatechol. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Polymerisation reaction inhibition: an alternative basis of safety. (n.d.). IChemE. Retrieved February 8, 2024, from [Link]

  • How Do Polymerization Inhibitors Work? (2025, May 26). Chemistry For Everyone - YouTube. Retrieved February 8, 2024, from [Link]

  • CA2223043A1 - Inhibiting polymerization of vinyl aromatic monomers. (n.d.). Google Patents.
  • EP0240297A1 - Inhibiting polymerization of vinyl aromatic compounds. (n.d.). Google Patents.
  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved February 8, 2024, from [Link]

  • Inhibitor removal from vinyl pyridines - US2826581A. (n.d.). Google Patents.
  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Polymerization in the presence of inhibitor? (2021, April 30). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Vinyl azides in organic synthesis: an overview. (2023, January 4). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Seven Key Cold Storage Recommendations from USP <1079>. (2019, April 19). Helmer Scientific. Retrieved February 8, 2024, from [Link]

  • Temperature-Sensitive Drugs List + Storage Guidelines. (2024, January 26). Varcode. Retrieved February 8, 2024, from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG. Retrieved February 8, 2024, from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023, August 12). MDPI. Retrieved February 8, 2024, from [Link]

  • Chapter 5: Vaccine Storage and Handling. (2024, April 3). CDC. Retrieved February 8, 2024, from [Link]

  • Synthesis of Functionalized N-Vinyl Nitrogen-Containing Heterocycles. (2025, August 5). ResearchGate. Retrieved February 8, 2024, from [Link]

  • How can I purify vinylimidazole and acrylonitrile monomers? (2015, December 23). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Uses of p-Tert Butylcatechol (TBC). (2024, December 28). Hosea Chem. Retrieved February 8, 2024, from [Link]

  • Medication Storage Temperature Guidelines - What is Safe? (2023, August 8). Baystate Health. Retrieved February 8, 2024, from [Link]

Sources

Troubleshooting

Purification of 7-vinylisoquinoline by silica gel chromatography

Topic: Purification of 7-Vinylisoquinoline by Silica Gel Chromatography Executive Summary Purifying 7-vinylisoquinoline presents a dual chemical challenge: the basicity of the isoquinoline nitrogen ( ) and the reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 7-Vinylisoquinoline by Silica Gel Chromatography

Executive Summary

Purifying 7-vinylisoquinoline presents a dual chemical challenge: the basicity of the isoquinoline nitrogen (


) and the reactivity  of the vinyl group. Standard silica gel chromatography often results in "streaking" (broad tailing) due to strong acid-base interactions with surface silanols, leading to poor resolution and yield loss. Furthermore, the acidic nature of silica can catalyze the polymerization of the vinyl moiety if residence time is prolonged.

This guide provides a self-validating protocol using Triethylamine (TEA)-buffered silica to neutralize surface acidity, ensuring sharp peak shapes and preserving the vinyl functionality.

Module 1: The Core Challenge & Solution
The Problem: The "Silanol Drag"

Silica gel (


) is inherently acidic (pH 4–5 in aqueous suspension) due to surface silanol groups (

).
  • Protonation: The basic nitrogen of 7-vinylisoquinoline accepts a proton from the silanol.

  • Ion-Exchange: The resulting ammonium species binds tightly to the deprotonated silanol (

    
    ).
    
  • Result: The compound "drags" through the column rather than partitioning, causing band broadening and co-elution with impurities.

The Solution: Amine Deactivation

Pre-treating or running the column with a volatile base (Triethylamine, TEA) creates a "shield." The TEA competitively binds to the active silanol sites, effectively neutralizing the stationary phase and allowing the 7-vinylisoquinoline to elute based on polarity rather than acid-base chemistry.

Visualizing the Mechanism

SilanolShielding Silica Acidic Silica Surface (Free Silanols) Interaction_Bad Strong Ionic Bond (Streaking/Tailing) Silica->Interaction_Bad Without TEA Interaction_Good Blocked Silanols (Free Elution) Silica->Interaction_Good With TEA Isoq 7-Vinylisoquinoline (Basic Analyte) Isoq->Interaction_Bad Isoq->Interaction_Good No Ionic Drag TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Figure 1: Mechanism of Silanol Deactivation. TEA competes for acidic sites, preventing the isoquinoline from sticking.

Module 2: Optimized Experimental Protocol

Objective: Isolate >98% pure 7-vinylisoquinoline free of polymer byproducts.

Reagents & Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or n-Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA), Reagent Grade.

  • Reference Standard: 7-vinylisoquinoline (crude mixture).

Step-by-Step Workflow
StepActionTechnical Rationale
1 TLC Method Development Run TLC in 30% EtOAc/Hexane + 1% TEA . Target Rf: 0.25 – 0.35. If the spot streaks on TLC, the column will streak. Ensure the spot is compact.
2 Slurry Preparation Mix Silica Gel with the starting solvent system containing 1% v/v TEA . Critical: Do not dry load on unmodified silica; the heat of adsorption can trigger vinyl polymerization.
3 Column Equilibration Flush the packed column with 2-3 column volumes (CV) of the TEA-containing solvent. This ensures the entire length of the silica is deactivated.
4 Sample Loading Dissolve crude 7-vinylisoquinoline in a minimum volume of DCM or toluene. Load carefully.
5 Elution Elute with Hexane/EtOAc (gradient or isocratic) + 1% TEA . Note: Maintain 1% TEA throughout the run to prevent "re-activation" of silica as the solvent front moves.
6 Workup (TEA Removal) Combine fractions. Evaporate solvent.[1][2] Crucial: TEA boils at 89°C. To remove trace TEA, redissolve the oil in DCM and wash with saturated NaHCO₃ (mildly basic wash removes salts without protonating the product) or rely on high-vacuum drying if the product is solid.[2]
Module 3: Troubleshooting & FAQs
Q1: My product is stuck at the top of the column and turning into a gum. Why?

Diagnosis: Polymerization. Cause: Vinyl groups are sensitive to acid-catalyzed polymerization. Even with TEA, if the residence time is too long or the concentration is too high (exotherm), polymerization occurs. Corrective Action:

  • Switch to Alumina: Use Neutral or Basic Alumina instead of silica. Alumina is less acidic and less likely to trigger polymerization.

  • Add Stabilizer: Add 0.05% BHT (Butylated hydroxytoluene) to the collection flasks and mobile phase to inhibit radical polymerization.

  • Speed Up: Use "Flash" pressure. Do not gravity elute.

Q2: I see a "ghost" peak in NMR after purification. Is it TEA?

Diagnosis: Residual Triethylamine.[2] Verification: Check


 NMR for a quartet at 

ppm and triplet at

ppm. Corrective Action:
  • Azeotropic Removal: Dissolve product in DCM and rotary evaporate 3x.

  • High Vacuum: Dry on a high-vacuum manifold (< 1 mbar) for 4 hours. TEA is volatile enough to be removed this way.[2]

Q3: Can I use DCM/Methanol instead of Hexane/EtOAc?

Answer: Yes, but with caution.

  • Pros: High solubility for polar isoquinolines.

  • Cons: Methanol is protic and can increase the solubility of silica slightly. More importantly, DCM/MeOH systems often generate more heat upon mixing with silica.

  • Recommendation: If using DCM/MeOH, start with 95:5 DCM:MeOH + 1% TEA .

Module 4: Decision Logic for Purification

Follow this logic tree to determine the exact conditions for your specific batch.

PurificationLogic Start Start: Crude 7-Vinylisoquinoline TLC_Check Run TLC (Hex/EtOAc + 1% TEA) Start->TLC_Check Streak Does it streak? TLC_Check->Streak Yes_Streak Increase TEA to 2-3% or Switch to DCM/MeOH Streak->Yes_Streak Yes No_Streak Check Stability: Any spot at baseline? Streak->No_Streak No Yes_Streak->TLC_Check Re-test Polymer Polymerization Detected No_Streak->Polymer Yes (Baseline gum) Stable Stable Spot No_Streak->Stable No Action_Alumina USE BASIC ALUMINA (Avoid Silica) Polymer->Action_Alumina Action_Silica USE SILICA + 1% TEA (Flash Chromatography) Stable->Action_Silica

Figure 2: Decision Matrix for Stationary Phase Selection.

References
  • Reich, H. J. (n.d.). Chromatography of Amines. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

    • Authoritative guide on handling basic amines on silica, establishing the TEA protocol.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

    • The foundational text for Flash Chrom
  • Royal Society of Chemistry. (2014). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction. RSC Advances. Retrieved from [Link]

    • Specific reference for the purification of vinyl-substituted quinolines (structural analog) using Heptane/EtOAc systems.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

    • Mechanistic explanation of TEA interaction with silanol groups.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shifts of 7-Ethenylisoquinoline Aromatic Protons

For Researchers, Scientists, and Drug Development Professionals The Foundational Principles of Aromatic Proton Chemical Shifts in Heterocycles The chemical shift of a proton in ¹H NMR spectroscopy is exquisitely sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principles of Aromatic Proton Chemical Shifts in Heterocycles

The chemical shift of a proton in ¹H NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems like isoquinoline, the circulation of π-electrons in the ring generates a powerful magnetic field that significantly deshields the aromatic protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.0 ppm).[1][2] The introduction of a substituent onto the aromatic core, such as the ethenyl (vinyl) group in 7-ethenylisoquinoline, further perturbs this electronic environment, leading to predictable changes in the chemical shifts of the nearby protons.

The nitrogen atom in the isoquinoline ring introduces a further layer of complexity. As an electronegative atom, it withdraws electron density from the ring, particularly from the adjacent C1 and C3 positions, leading to a significant downfield shift of the H1 and H3 protons.[3][4] This inherent electronic landscape of the isoquinoline nucleus serves as the foundation upon which the effects of the 7-ethenyl substituent are superimposed.

Deconstructing the Spectrum: A Comparative Analysis

To predict and understand the ¹H NMR spectrum of 7-ethenylisoquinoline, we will first examine the spectra of its constituent parts: the isoquinoline core and a simple vinyl-substituted aromatic ring, styrene.

The Isoquinoline Framework: Our Reference Point

The ¹H NMR spectrum of unsubstituted isoquinoline provides the baseline chemical shifts for the aromatic protons. The protons on the pyridine ring (H1 and H3) are the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzene ring (H4, H5, H6, H7, and H8) exhibit a more complex pattern of chemical shifts and couplings.

The Influence of the Ethenyl Group: Insights from Styrene

The ethenyl group in styrene (vinylbenzene) provides a model for the chemical shifts and coupling patterns of the vinyl protons themselves. The spectrum of styrene typically shows three distinct signals for the vinyl protons: one for the proton on the carbon attached to the ring (often referred to as Hα) and two for the terminal vinyl protons (Hβ, cis and trans to the ring).[5][6] The aromatic protons of styrene are also influenced by the vinyl group, which acts as a weak electron-donating group through resonance, causing a slight upfield shift of the ortho and para protons relative to benzene.

Predicted ¹H NMR Chemical Shifts for 7-Ethenylisoquinoline

By combining the known data for isoquinoline and the understood electronic effects of a vinyl substituent, we can predict the ¹H NMR chemical shifts for the aromatic protons of 7-ethenylisoquinoline. The ethenyl group at the 7-position is expected to cause a slight shielding (upfield shift) of the ortho protons (H6 and H8) and the para proton (H4) relative to their positions in unsubstituted isoquinoline. The meta protons (H5) will be less affected.

Below is a table summarizing the experimental ¹H NMR chemical shifts for isoquinoline and styrene, alongside the predicted shifts for 7-ethenylisoquinoline.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isoquinoline H1~9.2s-
H3~8.5d~5.8
H4~7.6d~5.8
H5~7.8d~8.2
H6~7.6t~7.5
H8~7.9d~8.2
Styrene [5]Aromatic7.10 - 7.50m-
6.69dd17.6, 10.9
Hβ (trans)5.74d17.6
Hβ (cis)5.23d10.9
7-Ethenylisoquinoline (Predicted) H1~9.2s-
H3~8.5d~5.8
H4~7.5d~5.8
H5~7.7d~8.2
H6~7.5dd~8.2, ~1.5
H8~7.8s-
~6.8dd~17.6, ~10.9
Hβ (trans)~5.8d~17.6
Hβ (cis)~5.3d~10.9

Note: The predicted values for 7-ethenylisoquinoline are estimations based on additive substituent effects and may vary slightly from experimental values.

Visualizing the Molecule and the Workflow

To aid in the understanding of the structure and the experimental process, the following diagrams are provided.

Caption: Structure of 7-ethenylisoquinoline with proton numbering.

G cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) NMR_Tube Transfer to NMR Tube SamplePrep->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Shimming Shimming Spectrometer->Shimming Acquisition Data Acquisition (¹H Pulse Program) Shimming->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) Processing->Analysis

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, yet detailed, protocol for obtaining a high-quality ¹H NMR spectrum of a compound such as 7-ethenylisoquinoline.

Objective: To obtain a high-resolution ¹H NMR spectrum of 7-ethenylisoquinoline for structural elucidation.

Materials:

  • 7-Ethenylisoquinoline (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 7-ethenylisoquinoline and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, while the small amount of TMS provides a reference signal at 0.00 ppm.

    • Gently vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final volume should result in a sample height of approximately 4-5 cm in the tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and carefully place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This step is critical for obtaining high-resolution spectra.

    • Set up the ¹H NMR acquisition parameters. A standard single-pulse experiment is typically sufficient. Key parameters to consider include:

      • Pulse Angle: 30-45 degrees for quantitative measurements, 90 degrees for optimal signal-to-noise.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons.

      • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Initiate the data acquisition.

  • Data Processing:

    • After the acquisition is complete, the resulting Free Induction Decay (FID) is processed.

    • Apply a Fourier Transform (FT) to convert the time-domain data (FID) to the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Spectral Analysis:

    • Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and coupling constants) to assign the signals to the respective protons of 7-ethenylisoquinoline.

Conclusion

This guide has provided a comprehensive framework for understanding and predicting the ¹H NMR spectrum of 7-ethenylisoquinoline. By leveraging experimental data from the parent isoquinoline system and the analogous styrene, we can confidently anticipate the chemical shifts and coupling patterns of the aromatic and vinylic protons. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is indispensable for the unambiguous structural characterization required in research and drug development.

References

  • Vertex AI Search. (2025). 1H NMR Chemical Shifts for 6,7-Methoxyisoquinoline-1-carboxylic Acid.
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Oregon State University. (2022). 1H NMR Chemical Shift.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.).
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). PMC - NIH.
  • ChemicalBook. (n.d.). Styrene(100-42-5) 1H NMR spectrum.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2018).
  • Chemistry LibreTexts. (2024). 15.
  • Chemistry with Caroline. (2021).
  • 1H chemical shifts in NMR. Part 18.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Trinh Thi Huan. (2021).

Sources

Comparative

Technical Guide: NOESY NMR for Isoquinoline Regioisomer Confirmation

Executive Summary In the synthesis of substituted isoquinolines—common scaffolds in kinase inhibitors (e.g., Fasudil) and alkaloids—regioselectivity is frequently the primary bottleneck. Reactions such as the Pomeranz-Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted isoquinolines—common scaffolds in kinase inhibitors (e.g., Fasudil) and alkaloids—regioselectivity is frequently the primary bottleneck. Reactions such as the Pomeranz-Fritsch or C-H activation often yield mixtures of 1-, 3-, 5-, or 8-substituted isomers that are indistinguishable by Mass Spectrometry and ambiguous in 1D


H NMR due to overlapping aromatic multiplets.

While X-ray crystallography is definitive, it is a low-throughput bottleneck. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the high-throughput "Gold Standard" for solution-state structural confirmation. By detecting through-space magnetization transfer (


), NOESY provides a binary "Yes/No" confirmation of regio-chemistry that through-bond methods (COSY, HMBC) often fail to resolve due to the lack of protonated carbons at the fusion points.

This guide details the mechanistic basis, comparative advantages, and optimized protocols for using NOESY to distinguish isoquinoline regioisomers.

The Ambiguity Trap: Why Standard Methods Fail

Before deploying NOESY, it is critical to understand why simpler methods often lead to false positives in isoquinoline analysis.

The "Silent" Bridgehead Problem

Isoquinolines possess quaternary bridgehead carbons (C4a, C8a) that break the spin system in COSY experiments.

  • 1D

    
    H NMR:  Can identify the presence of substituents but rarely their exact position. The chemical shifts of H5 and H8 are often too similar to assign confidently without reference standards.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): typically relies on

    
     couplings.[1] However, in fused ring systems, the key correlations often span 4 bonds or are blocked by quaternary carbons, leading to "floating" fragments where the pyridine ring cannot be definitively anchored to the benzene ring orientation.
    
Comparative Analysis of Analytical Techniques
Feature1D

H NMR
HMBC NOESY X-Ray Crystallography
Primary Mechanism Chemical Shift (

)
Through-bond (

)
Through-space (Dipolar)Electron density diffraction
Regio-Resolution Low (Ambiguous)Medium (Connectivity)High (Spatial Proximity) Absolute
Sample Requirement ~1 mg~5-10 mg~10-20 mgSingle Crystal (Hard to grow)
Time to Result < 5 mins20-40 mins1-4 hoursDays to Weeks
Key Limitation Overlapping signalsQuaternary "blind spots"Requires mixing time optimizationLow throughput

The Core Mechanism: The "Peri" Effect

The definitive power of NOESY in isoquinolines relies on Peri-interactions . These are through-space proximities between protons on parallel ring edges that are not coupled through bonds.[2]

The Diagnostic Pairs

In the isoquinoline scaffold (N at position 2), there are two critical "spatial gates":

  • The H1

    
     H8 Gate:  H1 (singlet, typically deshielded) is spatially proximal to H8.
    
  • The H4

    
     H5 Gate:  H4 (doublet) is spatially proximal to H5.
    
The Logic of Confirmation
  • Scenario A (1-Substituted): If a substituent is at C1, the H1 proton is absent. The NOE cross-peak to H8 vanishes.

  • Scenario B (3-Substituted): H1 remains present. A strong NOE correlation is observed between H1 and H8.

  • Scenario C (5-Substituted): The substituent replaces H5. The H4 proton will show no NOE to the benzene ring.

  • Scenario D (8-Substituted): The substituent replaces H8. The H1 proton will show no NOE to the benzene ring.

Isoquinoline_NOE_Logic cluster_0 Isoquinoline Scaffold Protons H1 H1 (Singlet) H8 H8 (Peri) H1->H8 Strong NOE (< 3.0 Å) Decision Regioisomer Confirmation H1->Decision Confirm C8-H presence H8->Decision H4 H4 (Doublet) H5 H5 (Peri) H4->H5 Strong NOE (< 3.0 Å) H4->Decision Confirm C5-H presence H5->Decision

Figure 1: The "Peri" Interaction Network. Green arrows indicate the diagnostic through-space magnetization transfers required to confirm the scaffold orientation.

Experimental Protocol: The "Senior Scientist" Workflow

To ensure data integrity, one cannot simply run a default "2D NOESY" parameter set. The following protocol is optimized for small aromatic heterocycles (MW < 500 Da).

Step 1: Sample Preparation (The Critical Step)

Why it matters: Dissolved oxygen is paramagnetic. It accelerates spin-lattice relaxation (


), which competes with the NOE buildup. Failure to degas is the #1 cause of "missing" NOE signals in small molecules.
  • Concentration: Prepare a sample of 10–20 mg in 600 µL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). High concentration is preferred for 2D methods.
  • Degassing: Flush the NMR tube with dry Nitrogen or Argon gas for 5–10 minutes using a long-needle bubbler. Cap immediately.

Step 2: Pulse Sequence & Parameters

Target: Small molecules in non-viscous solvents fall into the "extreme narrowing limit" (


).
  • NOE Sign: Positive (Cross-peaks have opposite phase to the diagonal).

  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase sensitive detection) is recommended to suppress artifacts.

ParameterValueScientific Rationale
Mixing Time (

)
500 ms Optimal for small molecules (MW 200-400). Too short (<300ms): Signal too weak. Too long (>800ms): Spin diffusion causes false positives (A

B

C).
Relaxation Delay (

)
2.0 - 3.0 s Must allow full recovery of magnetization. Aromatic protons often have long

times.
Scans (NS) 8, 16, or 32 Multiple of phase cycle. Higher signal-to-noise is required for NOE (which is only ~5% of signal intensity).
Points (TD) F2: 2048, F1: 256Sufficient resolution to resolve aromatic multiplets.
Step 3: Processing & Phasing[3]
  • Zero Filling: Double the points in F1 to improve resolution.

  • Window Function: Apply a shifted sine-bell squared (QSINE, SSB=2) to both dimensions to reduce truncation artifacts.

  • Phasing: This is non-negotiable.

    • Phase the Diagonal to be Negative (down).

    • Phase the Cross-peaks to be Positive (up).

    • Note: If using Exchange Spectroscopy (EXSY) or large molecules, the signs would differ.[3] For isoquinolines, opposite signs confirm true NOE.

Data Interpretation & Decision Matrix

Once the spectrum is acquired, use this logic flow to determine your isomer.

Decision_Tree Start Start: Unidentified Isoquinoline Isomer CheckH1 Locate H1 Signal (Singlet, ~9.0 ppm) Start->CheckH1 H1_Present H1 Signal Present? CheckH1->H1_Present No_H1 No (Substituted at C1) H1_Present->No_H1 No Yes_H1 Yes (H1 exists) H1_Present->Yes_H1 Yes NOESY_Exp Run NOESY (mix=500ms) Yes_H1->NOESY_Exp Check_H1_H8 Check H1 <-> H8 Correlation NOESY_Exp->Check_H1_H8 Corr_Found Correlation Observed (H8 is present) Check_H1_H8->Corr_Found Yes Corr_Missing Correlation Absent (H8 is substituted) Check_H1_H8->Corr_Missing No Result_3Sub Conclusion: 3-Substituted (or 4,5,6,7) Corr_Found->Result_3Sub Result_8Sub Conclusion: 8-Substituted Corr_Missing->Result_8Sub

Figure 2: Decision Tree for assigning Isoquinoline Regioisomers using H1 diagnostic signals.

Troubleshooting: "Zero Crossing"

In rare cases (viscous solvents or aggregates), the molecule may tumble at a rate where the NOE intensity passes through zero (


).
  • Symptom: No cross-peaks observed despite high concentration and degassing.

  • Solution: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROE signals are always positive regardless of molecular weight.[4]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The definitive text on small molecule pulse sequences).

  • Neuhaus, D., & Williamson, M. P. (2000).[4] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[4] (The foundational text on NOE theory).

  • Thonon, D., et al. (2016). "Distinguishing Regioisomers in Heterocycles via 1H-15N HMBC and NOESY." Journal of Organic Chemistry. (Application specific to nitrogen heterocycles).
  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Demonstrates practical application of NOESY for isomer differentiation).

Sources

Validation

Technical Comparison: Mass Spectrometry Profiling of 7-Ethenylisoquinoline

This guide details the mass spectrometry fragmentation behavior of 7-ethenylisoquinoline (also known as 7-vinylisoquinoline), a critical intermediate in the synthesis of SERCA2a activators and other bioactive isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 7-ethenylisoquinoline (also known as 7-vinylisoquinoline), a critical intermediate in the synthesis of SERCA2a activators and other bioactive isoquinoline alkaloids.

Executive Summary

7-Ethenylisoquinoline (C₁₁H₉N) is a functionalized heteroaromatic scaffold used in medicinal chemistry.[1][2][3][4] Its mass spectrometric analysis is defined by the stability of the isoquinoline core and the specific reactivity of the C7-vinyl substituent. Unlike its isomers (e.g., 1-ethenylisoquinoline), the 7-position is distal to the ring nitrogen, resulting in a fragmentation pattern dominated by ring contraction and sequential small-molecule losses (HCN, C₂H₂) rather than proximity-driven rearrangements.

This guide compares the fragmentation of 7-ethenylisoquinoline with its structural isomers, providing a validated framework for differentiation in drug metabolism and pharmacokinetic (DMPK) studies.

Instrumentation & Methodology

To ensure reproducibility, the following experimental conditions are recommended. These parameters are optimized for Electrospray Ionization (ESI) in positive mode, commonly used in LC-MS/MS workflows for nitrogenous heterocycles.

ParameterSetting / Protocol
Ionization Source ESI (+) (Positive Mode)
Analyzer Type Q-TOF or Orbitrap (High Resolution required for isomer differentiation)
Capillary Voltage 3.5 kV
Collision Energy (CE) Stepped CE (15, 30, 45 eV) to capture full fragmentation tree
Solvent System 0.1% Formic Acid in Water/Acetonitrile (Gradient)
Precursor Selection [M+H]⁺ = 156.0808 (Monoisotopic)
Fragmentation Analysis: 7-Ethenylisoquinoline
Mechanistic Pathway

The fragmentation of 7-ethenylisoquinoline follows a distinct "unzipping" mechanism characteristic of fused heteroaromatic rings.

  • Protonation ([M+H]⁺, m/z 156): The base peak is the stable, even-electron pyridinium cation.

  • Loss of HCN (Δ27 Da): The most diagnostic step for isoquinolines. The fragmentation initiates at the heterocyclic ring (N2-C1 or N2-C3 bond cleavage), ejecting hydrogen cyanide (HCN).

    • Transition: m/z 156 → m/z 129.

  • Loss of Acetylene (C₂H₂, Δ26 Da): Following the ring contraction, the vinyl group or the remaining carbon skeleton ejects acetylene units.

    • Transition: m/z 129 → m/z 103 (Phenyl cation analog).

  • Dehydrogenation (-H₂): A minor pathway involves the loss of H₂ to form a fully conjugated, fused tricyclic cation (e.g., azulene-like or cyclized cation), often observed at m/z 154.

Visualized Fragmentation Pathway

The following diagram illustrates the primary dissociation events.

G M_Protonated [M+H]+ m/z 156.08 (Parent Ion) Frag_129 [M+H - HCN]+ m/z 129.07 (Naphthalene-like Cation) M_Protonated->Frag_129 - HCN (27 Da) (Major Pathway) Frag_128 [M+H - C2H4]+ m/z 128.06 (Loss of Vinyl) M_Protonated->Frag_128 - C2H4 (28 Da) (Minor Pathway) Frag_103 [m/z 129 - C2H2]+ m/z 103.05 (Phenyl Cation) Frag_129->Frag_103 - C2H2 (26 Da) Frag_77 [C6H5]+ m/z 77.04 (Benzene Cation) Frag_103->Frag_77 - C2H2 (26 Da)

Caption: Primary ESI-MS/MS fragmentation pathway of 7-ethenylisoquinoline showing sequential loss of HCN and acetylene.

Comparison with Structural Isomers

Differentiation of 7-ethenylisoquinoline from its isomers (1-ethenyl and 5-ethenyl) is critical, as these isomers exhibit vastly different biological activities.

Differentiation Logic
  • 7-Ethenyl (Distal): The vinyl group is far from the nitrogen. Fragmentation is dominated by the inherent stability of the isoquinoline core (HCN loss first).

  • 1-Ethenyl (Proximal): The vinyl group is adjacent to the nitrogen. This allows for "ortho-effect" interactions, often leading to the direct loss of the vinyl group or cyclization to form a stable azatropylium ion.

  • 5-Ethenyl (Peri): The C5 position is spatially close to C4 but distinct from N2. It often shows a "mixed" spectrum but can be distinguished by the intensity ratio of the [M-H]⁺ peak (cyclization).

Comparative Data Table
Feature7-Ethenylisoquinoline 1-Ethenylisoquinoline 5-Ethenylisoquinoline
Precursor Ion m/z 156.08m/z 156.08m/z 156.08
Dominant Fragment m/z 129 (Loss of HCN)m/z 154 (Cyclization/H2 loss)m/z 128 (Loss of C2H4)
Mechanism Ring contraction (Standard)N-Vinyl interaction (Specific)Peri-effect cleavage
Key Differentiator Strongest HCN loss signal; retention of vinyl group on the fragment.Enhanced stability of M+ due to resonance; lower abundance of HCN loss.Higher abundance of m/z 128 vs 129.
Experimental Validation Protocol

To confirm the identity of 7-ethenylisoquinoline in a sample:

  • Precursor Isolation: Isolate m/z 156.1 ± 0.5 Da.

  • MS2 Acquisition: Apply 30 eV collision energy.

  • Criteria Check:

    • Verify presence of m/z 129 (Base peak or >80% relative abundance).

    • Verify presence of m/z 103 (Secondary fragment).

    • Absence of dominant m/z 141 (Methyl loss) or m/z 128 (direct ethylene loss) which would suggest alkylated or 1-substituted isomers.

References
  • Li, G., et al. (2014). SAR-Guided Development of Small-Molecule SERCA2a Activators. Journal of Medicinal Chemistry. Link

  • NIST Mass Spectrometry Data Center. Isoquinoline Fragmentation Standards. National Institute of Standards and Technology. Link

  • Demarais, N. J., et al. (2014). Differentiation of Isomers using High Resolution Mass Spectrometry. Analytical Chemistry. Link

  • BenchChem. Comparative Guide to Isoquinoline Alkaloid Fragmentation. Link

Sources

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